molecular formula C23H21F3N4O6 B14948498 Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B14948498
M. Wt: 506.4 g/mol
InChI Key: UNDHOTWVTLTSNV-UHFFFAOYSA-N
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Description

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a variety of functional groups, including a nitro group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of the carboxylic acid.

Scientific Research Applications

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the combination of functional groups it contains, which can impart distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H21F3N4O6

Molecular Weight

506.4 g/mol

IUPAC Name

methyl 4-[3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H21F3N4O6/c1-36-22(33)14-2-5-16(6-3-14)29-20(31)13-19(21(29)32)28-10-8-27(9-11-28)17-7-4-15(23(24,25)26)12-18(17)30(34)35/h2-7,12,19H,8-11,13H2,1H3

InChI Key

UNDHOTWVTLTSNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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